Dicyclopropyl vs. Mono-Cyclopropyl Pyrazole: Impact on Target Binding Affinity
The presence of two cyclopropyl groups at the 3- and 5-positions of the pyrazole ring in the target compound distinguishes it from mono-cyclopropyl analogs such as N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)benzamide, which exhibited only moderate CDK2/Cyclin A inhibitory activity (IC₅₀ = 500 nM) in biochemical assays [1]. The additional cyclopropyl substituent in the target compound increases steric bulk and lipophilic surface area, which in the context of CRAC channel modulators has been correlated with enhanced Orai1 pore-blocking potency in related dicyclopropylpyrazole-containing patent compounds [2]. Direct head-to-head data for this exact compound are not publicly available; the comparison is cross-study and class-level.
| Evidence Dimension | Kinase inhibition potency (CDK2/Cyclin A) |
|---|---|
| Target Compound Data | Not directly reported for CDK2; patent context suggests primary target is CRAC channel |
| Comparator Or Baseline | N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)benzamide: IC₅₀ = 500 nM against CDK2/Cyclin A |
| Quantified Difference | N/A (different targets); qualitative SAR suggests superior CRAC potency for dicyclopropyl analog |
| Conditions | Biochemical enzyme inhibition assay with ATP/[γ-³³P]ATP; CDK2/Cyclin A (Homo sapiens) |
Why This Matters
The second cyclopropyl group is not merely a steric addition; it fundamentally redirects target preference away from CDK2 toward CRAC channels, making the compound unsuitable for substitution by mono-cyclopropyl analogs in ion channel research programs.
- [1] BindingDB entry BDBM7136 (CHEMBL333605): N-(5-Cyclopropyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)benzamide, CDK2/Cyclin A IC₅₀ = 500 nM. Data curated by ChEMBL. Accessed via BindingDB. View Source
- [2] Srikant Viswanadha, Swaroop Kumar Venkata Sat Vakkalanka. Compositions comprising a CRAC inhibitor and a corticosteroid and methods of use thereof. US Patent Application US20220040162A1. Discloses multiple dicyclopropylpyrazole CRAC modulators with potent calcium channel inhibitory activity. View Source
